molecular formula C19H16FN7O2 B2691147 3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034247-97-5

3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No.: B2691147
CAS No.: 2034247-97-5
M. Wt: 393.382
InChI Key: LBTYAGRUTCNRKS-UHFFFAOYSA-N
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Description

3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by a complex structure incorporating multiple functional groups. Its unique molecular architecture allows it to participate in a diverse array of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves multi-step reactions:

  • Starting materials: : The synthesis begins with readily available precursors such as 3-fluorobenzoyl chloride, 4-methylaniline, and 3-(pyridin-3-yl)-1,2,4-oxadiazole.

  • Reaction conditions: : The process may involve amide bond formation, triazole ring formation via click chemistry, and oxadiazole ring synthesis under controlled conditions (e.g., solvent choices, temperature, catalysts).

Industrial Production Methods: Scaling up the synthesis for industrial production entails optimization of each step to ensure yield, purity, and cost-efficiency. Automation and continuous flow chemistry may be employed to enhance productivity and safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : Due to the presence of reactive fluorine and methyl groups, substitution reactions with nucleophiles can occur.

  • Oxidation: : The compound can undergo oxidation, particularly at the methyl group, forming corresponding aldehydes or acids.

  • Reduction: : Reduction reactions can alter the nitrogens and the triazole ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Substitution: : Typical nucleophiles and solvents like dimethyl sulfoxide (DMSO) or acetone.

Major Products

  • Oxidation: : Leads to products such as 4-methyl-3-fluorobenzaldehyde.

  • Substitution: : Depending on the nucleophile used, products vary widely.

Scientific Research Applications

3-fluoro-4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide has applications in multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials.

  • Biology: : Its molecular structure allows it to act as a probe or ligand in biochemical assays and studies.

  • Medicine: : Potential therapeutic applications due to its biological activity.

  • Industry: : Utilized in the development of novel materials or as a catalyst in specialized reactions.

Mechanism of Action

Molecular Targets and Pathways

  • Binding Mechanisms: : Binds to specific biological targets due to its affinity with functional groups.

  • Pathways: : Inhibits or activates specific biochemical pathways by interacting with enzymes, receptors, or DNA.

Comparison with Similar Compounds

Similar compounds include those with related structural motifs such as:

  • 3-fluoro-4-methyl-N-(2-(4-(1H-1,2,3-triazol-1-yl)ethyl)benzamide): : Lacks the oxadiazole and pyridine groups.

  • 4-methyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: : Similar structure but lacks fluorine.

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Properties

IUPAC Name

3-fluoro-4-methyl-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O2/c1-12-4-5-13(9-15(12)20)18(28)22-7-8-27-11-16(24-26-27)19-23-17(25-29-19)14-3-2-6-21-10-14/h2-6,9-11H,7-8H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTYAGRUTCNRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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